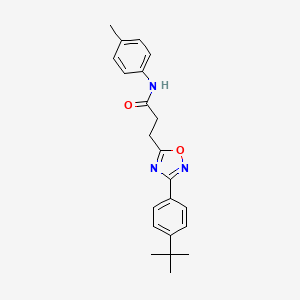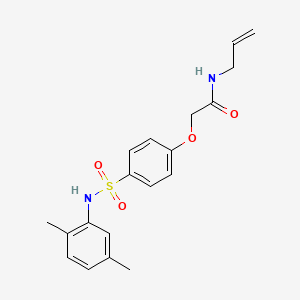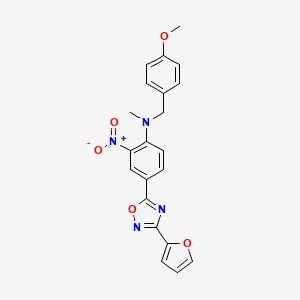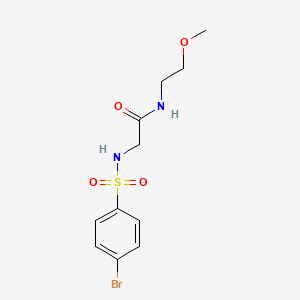
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide, also known as HM-3, is a compound that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide involves the inhibition of protein kinase CK2. This leads to the disruption of various cellular processes that are dependent on CK2 activity. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide has been shown to bind to the ATP-binding site of CK2, which prevents the phosphorylation of target proteins. This ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell proliferation. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide in lab experiments is its potency as a CK2 inhibitor. This allows for the study of various cellular processes that are dependent on CK2 activity. However, one limitation of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide is its potential toxicity, which can affect the viability of cells in vitro and in vivo.
Future Directions
For the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide include the development of more potent CK2 inhibitors and the exploration of its potential use in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide involves the reaction of 2-hydroxy-6-methylquinoline with m-toluidine and 2-chlorobenzoyl chloride. The reaction is carried out under specific conditions to yield the desired product. The purity of the product is confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
properties
IUPAC Name |
2-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-7-6-8-21(14-17)28(26(30)22-9-4-5-10-24(22)31-3)16-20-15-19-13-18(2)11-12-23(19)27-25(20)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOLWBHMIYYJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-2-methoxy-N-(3-methylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-(tert-butyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694696.png)
![5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694700.png)




